2,4,5-Trifluorobenzotrifluoride
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Overview
Description
2,4,5-Trifluorobenzotrifluoride, also known as 1,2,4-trifluoro-5-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C7H2F6. It is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzotrifluoride typically involves the fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,4,5-trifluorobenzoyl chloride with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2,4,5-Trifluorobenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drugs with enhanced bioavailability and metabolic stability.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The trifluoromethyl group contributes to the compound’s electron-withdrawing properties, influencing its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
2,4,6-Trifluorobenzotrifluoride: Similar in structure but differs in the position of fluorine atoms on the benzene ring.
1,3,5-Trifluorobenzotrifluoride: Another isomer with fluorine atoms at different positions.
Uniqueness: 2,4,5-Trifluorobenzotrifluoride is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability, reactivity, and specific interaction with target molecules .
Properties
IUPAC Name |
1,2,4-trifluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHFUVFJLYJMFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556340 |
Source
|
Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112290-07-0 |
Source
|
Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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